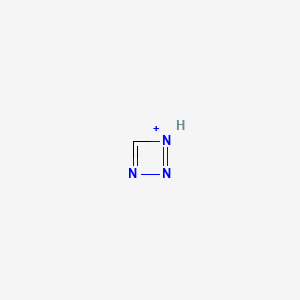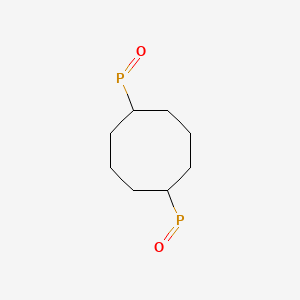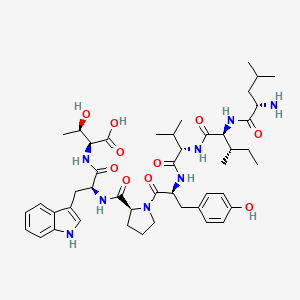![molecular formula C23H19NO2 B12618025 2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 922190-71-4](/img/structure/B12618025.png)
2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a biphenyl moiety with an isoindole dione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 4,6-dimethylbiphenyl with a halogenated isoindole dione under the catalysis of palladium and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the isoindole dione moiety to isoindoline.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce isoindoline derivatives.
Applications De Recherche Scientifique
2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the isoindole dione can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 2,2’-dimethyl-: Similar structure but lacks the isoindole dione moiety.
4,4’-Dimethylbiphenyl: Another biphenyl derivative with different substitution patterns.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a different heterocyclic ring but shares some structural similarities.
Uniqueness
2-[(4,6-Dimethyl[1,1’-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the biphenyl and isoindole dione moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
922190-71-4 |
|---|---|
Formule moléculaire |
C23H19NO2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-[(3,5-dimethyl-2-phenylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H19NO2/c1-15-12-16(2)21(17-8-4-3-5-9-17)18(13-15)14-24-22(25)19-10-6-7-11-20(19)23(24)26/h3-13H,14H2,1-2H3 |
Clé InChI |
FJKSBFMHCCVPPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


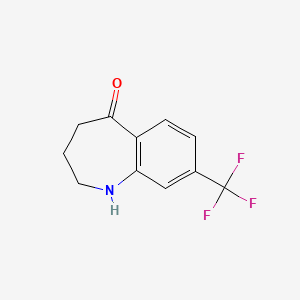

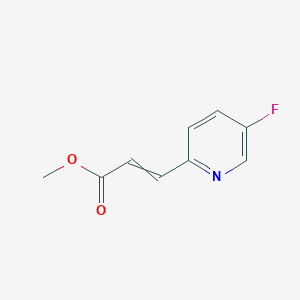
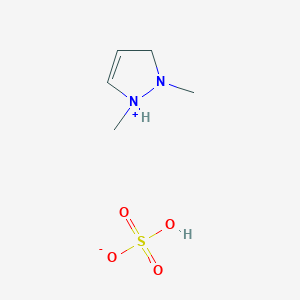
![N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12617969.png)
![2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene](/img/structure/B12617979.png)
![1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene](/img/structure/B12617980.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)

![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
